Nicotinamide-13C3,15N
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Overview
Description
Nicotinamide-15N,13C3, also known as Niacinamide-15N,13C3 or Nicotinic acid amide-15N,13C3, is a labeled form of nicotinamide, a derivative of vitamin B3. This compound is labeled with stable isotopes of carbon (13C) and nitrogen (15N), making it useful in various scientific research applications. Nicotinamide plays a crucial role in cell physiology by facilitating NAD+ redox homeostasis and serving as a substrate for enzymes that catalyze non-redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide-15N,13C3 involves the incorporation of stable isotopes into the nicotinamide molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled nicotinic acid, which is then converted to nicotinamide through an amide formation reaction .
Industrial Production Methods
Industrial production of Nicotinamide-15N,13C3 typically involves large-scale synthesis using labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Nicotinamide-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Nicotinamide can be oxidized to nicotinic acid under specific conditions.
Reduction: It can be reduced to form dihydronicotinamide.
Substitution: Nicotinamide can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include nicotinic acid, dihydronicotinamide, and various substituted derivatives of nicotinamide .
Scientific Research Applications
Nicotinamide-15N,13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism.
Biology: Employed in studies of enzyme kinetics and protein interactions involving nicotinamide-dependent enzymes.
Medicine: Investigated for its potential therapeutic effects in conditions such as pellagra, acne, and skin cancer.
Mechanism of Action
Nicotinamide-15N,13C3 exerts its effects through its role as a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for redox reactions and energy production in cells. Nicotinamide also influences DNA repair and cellular stress responses by modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: Another form of vitamin B3, used in the treatment of pellagra and hyperlipidemia.
Nicotinamide riboside: A precursor to NAD+ with potential anti-aging and neuroprotective effects.
Nicotinamide mononucleotide: An intermediate in NAD+ biosynthesis with similar therapeutic potential
Uniqueness
Nicotinamide-15N,13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of nicotinamide and its derivatives is crucial .
Properties
Molecular Formula |
C6H6N2O |
---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
(2,6-13C2,115N)pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i3+1,4+1,6+1,8+1 |
InChI Key |
DFPAKSUCGFBDDF-DNUYGDBSSA-N |
Isomeric SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
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